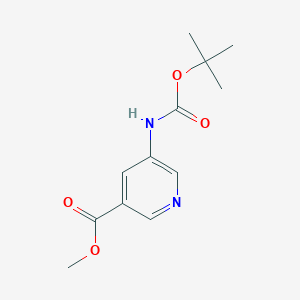

Methyl 5-(tert-butoxycarbonylamino)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQMWYMMDOSOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596733 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-38-0 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(tert-butoxycarbonylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key building block in pharmaceutical and medicinal chemistry. This document outlines two principal synthetic routes, starting from either 5-aminonicotinic acid or its corresponding methyl ester. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized in the development of various therapeutic agents. The presence of a protected amine and a methyl ester on the pyridine ring allows for selective chemical modifications, making it a versatile scaffold for the construction of complex molecules. This guide details the common and effective methods for its preparation.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary pathways, which are logically structured based on the sequence of the two core chemical transformations: esterification and Boc-protection.

-

Pathway 1: Esterification followed by Boc-Protection. This route begins with the esterification of 5-aminonicotinic acid to produce methyl 5-aminonicotinate, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

-

Pathway 2: Boc-Protection followed by Esterification. This alternative pathway involves the initial protection of the amino group of 5-aminonicotinic acid, followed by the esterification of the carboxylic acid functionality.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Pathway 1: Esterification Followed by Boc-Protection

This is a widely employed pathway that commences with the conversion of the carboxylic acid to a methyl ester, a transformation that can be achieved using several methods. The subsequent step involves the protection of the amino group.

Step 1: Synthesis of Methyl 5-aminonicotinate (Esterification)

The esterification of 5-aminonicotinic acid is a critical first step. Two common methods for this transformation are presented below.

Method A: Fischer-Speier Esterification using Sulfuric Acid

This classic method utilizes a strong acid catalyst to promote the reaction between the carboxylic acid and methanol.

Method B: Esterification using Thionyl Chloride

Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with an alcohol to form the ester.

Step 2: Synthesis of this compound (Boc-Protection)

The second step involves the protection of the amino group of methyl 5-aminonicotinate using di-tert-butyl dicarbonate (Boc)₂O.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathways, allowing for easy comparison of the different methodologies.

Table 1: Synthesis of Methyl 5-aminonicotinate (Esterification)

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| A | 5-aminonicotinic acid | Methanol, Sulfuric Acid | Methanol | Reflux | 13 | Not specified for this specific reaction, but related reactions show variable yields. |

| B | 5-aminonicotinic acid | Thionyl Chloride, Methanol | Methanol | 20-25 then Reflux | 4 | ~98% |

Table 2: Synthesis of this compound (Boc-Protection)

| Starting Material | Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 5-aminonicotinate | Di-tert-butyl dicarbonate | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF)/Water | 0 to Room Temp. | 6 | High yields are generally reported for this type of reaction. |

Experimental Protocols

Pathway 1: Esterification Followed by Boc-Protection

Step 1, Method A: Synthesis of Methyl 5-aminonicotinate via Fischer-Speier Esterification

-

To a solution of 5-aminonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.

Step 1, Method B: Synthesis of Methyl 5-aminonicotinate using Thionyl Chloride

-

In a suitable reaction vessel, suspend 5-aminonicotinic acid in methanol under an inert atmosphere.

-

Cool the suspension and add thionyl chloride dropwise, maintaining the temperature between 20-25°C.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Remove the solvent under reduced pressure.

-

Add ice water to the residue and neutralize to a pH of 7-10 with a saturated aqueous solution of sodium carbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 5-aminonicotinate.

Step 2: Synthesis of this compound

-

Dissolve methyl 5-aminonicotinate and a base (e.g., triethylamine, 1.5 equivalents) in a mixture of tetrahydrofuran and water.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over a suitable drying agent, filter, and concentrate under vacuum to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-(tert-butoxycarbonylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in medicinal chemistry and organic synthesis. This document details its known and predicted characteristics, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for these processes.

Core Physicochemical Data

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 168618-38-0[1] |

| Molecular Formula | C₁₂H₁₆N₂O₄[1] |

| Molecular Weight | 252.27 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=CN=C1)NC(=O)OC(C)(C)C |

| InChI Key | DWQMWYMMDOSOEP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Experimental and Predicted)

Quantitative experimental data for the target compound is scarce. This table includes predicted values for a closely related compound and experimental data for the parent compound, methyl nicotinate, for comparative purposes.

| Property | This compound (Predicted) | 5-(tert-butoxycarbonylamino-methyl)-nicotinic acid (Predicted) | Methyl Nicotinate (Experimental) |

| Melting Point (°C) | Data not available | Data not available | 38-43[2] |

| Boiling Point (°C) | Data not available | 463.7 ± 40.0[3] | 209 at 760 mmHg[4] |

| Water Solubility | Moderately Soluble (Predicted) | Data not available | 47.6 mg/mL at 20°C[4] |

| logP | ~1.7 (Estimated based on similar compounds) | Data not available | 0.83[4] |

| pKa (Most Basic) | ~3.0-4.0 (Estimated) | 2.21 ± 0.10 (Predicted, acidic)[3] | 3.24 (Predicted)[4] |

Note: Predicted values are computationally derived and should be used as estimations. Experimental verification is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound based on established organic chemistry principles.

Synthesis of this compound

The synthesis can be approached via a two-step process: Boc-protection of methyl 5-aminonicotinate or esterification of 5-(tert-butoxycarbonylamino)nicotinic acid. The former is often more practical.

1. Boc-Protection of Methyl 5-aminonicotinate:

-

Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve methyl 5-aminonicotinate (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected signals include peaks for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals include resonances for the carbonyl carbons of the ester and the carbamate, aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the ester.

-

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Look for characteristic peaks such as N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester and carbamate (around 1700-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Use Electrospray Ionization (ESI) or another soft ionization technique.

-

Analysis: Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Fragmentation patterns can provide further structural confirmation, such as the loss of the Boc group or the methyl ester.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

References

An In-depth Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its application in the development of bioactive molecules.

Core Compound Information

Chemical Identity:

This compound is a pyridine derivative featuring a methyl ester and a Boc-protected amine functional group. This structure makes it a valuable building block in medicinal chemistry, allowing for sequential and controlled chemical modifications.

| Identifier | Value |

| CAS Number | 168618-38-0[1] |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O₄[1] |

| IUPAC Name | Methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

Chemical Structure:

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound is crucial for its identification and use in synthetic procedures. The following table summarizes its key properties.

| Property | Value |

| Molecular Weight | 252.27 g/mol |

| Melting Point | 123-124 °C[2] |

| Appearance | White to off-white crystalline solid or powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 9.227 (s, 1H), 8.775 (s, 1H), 8.293 (t, J=2.2 Hz, 1H), 7.392 (s, 1H), 3.959 (s, 3H), 1.55 (s, 9H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 165.9, 152.8, 148.9, 144.2, 136.1, 123.8, 118.2, 81.6, 52.4, 28.3 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-aminonicotinic acid.

Step 1: Esterification of 5-Aminonicotinic Acid to Methyl 5-Aminonicotinate

This initial step involves the conversion of the carboxylic acid group to a methyl ester.

-

Materials: 5-Aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄).

-

Procedure:

-

Suspend 5-aminonicotinic acid in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-aminonicotinate.

-

Step 2: Boc Protection of Methyl 5-Aminonicotinate

The amino group of Methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure:

-

Dissolve Methyl 5-aminonicotinate in the chosen solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Application in Drug Development: Synthesis of C5a Receptor Antagonists

This compound serves as a critical intermediate in the synthesis of C5a receptor (C5aR) antagonists, which are under investigation for the treatment of various inflammatory diseases.[3] The following workflow illustrates its role in this synthetic pathway.

References

A Technical Guide to Methyl 5-(tert-butoxycarbonylamino)nicotinate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Methyl 5-(tert-butoxycarbonylamino)nicotinate, a pyridine derivative incorporating a Boc-protected amine and a methyl ester, is a chemical compound of significant interest to researchers and scientists in the field of drug discovery and development. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers. It is typically supplied as a white to off-white solid with a purity of 95% or higher. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168618-38-0 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [2] |

| Typical Purity | ≥95% - 98% | [1][3][4] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | Store at 0-8 °C | [4] |

Synthesis of this compound

-

Esterification: The synthesis begins with the esterification of 5-aminonicotinic acid to produce methyl 5-aminonicotinate.

-

Boc Protection: The amino group of methyl 5-aminonicotinate is then protected using di-tert-butyl dicarbonate (Boc₂O).

A detailed, generalized experimental protocol for this synthetic pathway is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 5-aminonicotinate

-

Materials: 5-aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a suspension of 5-aminonicotinic acid in methanol, slowly add thionyl chloride or concentrated sulfuric acid at 0 °C.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.

-

Step 2: Synthesis of this compound

-

Materials: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or another suitable base, Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve methyl 5-aminonicotinate in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in scientific literature, its structural motifs—the nicotinic acid core and the protected amine—are prevalent in many biologically active compounds. This suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

The nicotinic acid scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. Derivatives of nicotinic acid are explored for their potential in treating various conditions, including neurological disorders.[4] The presence of the Boc-protected amine provides a strategic advantage in multi-step syntheses. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for selective chemical modifications at the amino group.[5]

This strategic positioning of functional groups makes this compound an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The ester can be hydrolyzed or converted to an amide, while the deprotected amine can be acylated, alkylated, or used in other coupling reactions to generate diverse molecular architectures.

Potential Signaling Pathway Involvement

Given the prevalence of the nicotinic acid moiety in compounds targeting various receptors and enzymes, it is plausible that derivatives of this compound could interact with pathways modulated by nicotinic acid receptors. For instance, nicotinic acid is known to influence prostaglandin synthesis, which plays a role in vasodilation.[6][7]

Caption: Potential involvement of nicotinic acid derivatives in signaling pathways.

References

- 1. 168618-38-0 | MFCD12026421 | this compound [aaronchem.com]

- 2. echemi.com [echemi.com]

- 3. 5-(((Tert-butoxycarbonyl)amino)methyl)nicotinic acid [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 7. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a versatile pyridine-based building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive ester, a protected amine, and an aromatic nitrogen atom, provide multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound in the development of novel therapeutics, with a particular focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it an attractive core for the design of novel therapeutic agents. This compound, a derivative of nicotinic acid, combines the favorable properties of the pyridine core with strategically placed functional groups that facilitate its use as a versatile intermediate in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the molecule before its facile removal under acidic conditions to unmask the amine for further derivatization.

This guide will explore the synthesis of this key building block and its subsequent elaboration into potent enzyme inhibitors, highlighting its importance in the generation of compound libraries for hit-to-lead optimization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 5-aminonicotinic acid to Methyl 5-aminonicotinate

A common method for this esterification is the Fischer-Speier esterification, using methanol in the presence of an acid catalyst.

-

Reagents: 5-aminonicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-aminonicotinate, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Boc Protection of Methyl 5-aminonicotinate

The amino group of Methyl 5-aminonicotinate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]

-

Reagents: Methyl 5-aminonicotinate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve Methyl 5-aminonicotinate (1.0 eq) in an anhydrous solvent such as DCM or THF (10-15 volumes).[1]

-

Add a base, such as triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP.[1]

-

Add di-tert-butyl dicarbonate (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.[2]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC.[1]

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

-

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various enzyme inhibitors. The following sections detail its application in the development of DPP-4 and kinase inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved "gliptin" drugs target this enzyme. The nicotinamide scaffold is a key feature in some DPP-4 inhibitors.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in potent inhibitors, and it serves as an excellent starting point for the synthesis of analogs for structure-activity relationship (SAR) studies.

Table 1: Biological Activity of Nicotinamide-Based DPP-4 Inhibitors

| Compound ID | Structure | DPP-4 IC₅₀ (nM) | Reference |

| Sitagliptin | (Structure not directly from title compound) | 19 | [3] |

| Alogliptin | (Structure not directly from title compound) | <10 | [3] |

| Compound 1 | Thiazoloquinazoline derivative | 1.12 | [4] |

| Compound 2 | β-amino amide with triazolopiperazine | 2 | [4] |

| Compound 3 | Pyrazolopyrimidinone derivative | 1060 | [5] |

Note: The compounds in this table are examples of DPP-4 inhibitors containing related heterocyclic scaffolds and are presented to illustrate the potential of this chemical class. Direct synthesis from the title compound may vary.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer. The nicotinamide scaffold has been explored for the development of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This compound can be converted to the corresponding nicotinamide, which then serves as a key pharmacophore for interaction with the kinase active site.

Table 2: Biological Activity of Nicotinamide-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Sorafenib | VEGFR-2 | 53.65 | [6] |

| Compound 8 | VEGFR-2 | 77.02 | [6] |

| Compound 10b | VEGFR-2 | (Data for antiproliferative activity) | [7] |

| Compound 16c | VEGFR-2 | (Data for antiproliferative activity) | [7] |

| Pazopanib | VEGFR-2 | 30 | [] |

Note: The compounds in this table are examples of kinase inhibitors containing the nicotinamide scaffold. The IC₅₀ values for compounds 10b and 16c are for their antiproliferative effects, which are downstream of kinase inhibition.

Key Experimental Protocols for Derivatization

Amide Formation from this compound

The methyl ester of the title compound can be readily converted to an amide, a common functional group in many drug molecules.

-

Reagents: this compound, Amine (R-NH₂), Lewis acid (e.g., Trimethylaluminum) or base catalysis.

-

Procedure (Aminolysis):

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF).

-

Add the desired amine (1.5-2.0 eq).

-

For less reactive amines, a catalyst such as sodium methoxide or a Lewis acid can be added.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

-

Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to liberate the free amine for further functionalization.

-

Reagents: Boc-protected substrate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.

-

Procedure (Acidic Deprotection):

-

Dissolve the Boc-protected compound in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as TFA (20-50% in DCM) or a 4M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly or neutralized with a base and extracted to yield the free amine.

-

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an ideal starting material for the construction of diverse compound libraries. As demonstrated, derivatives of this scaffold have shown significant potential as inhibitors of key therapeutic targets such as DPP-4 and various protein kinases. The experimental protocols and biological data presented in this guide underscore the importance of this compound in modern drug discovery and provide a solid foundation for researchers to explore its full potential in developing novel therapeutics for a range of diseases. Further exploration of this scaffold in the context of other therapeutic targets is warranted and holds promise for the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Methyl 5-(tert-butoxycarbonylamino)nicotinate

For Immediate Release

A comprehensive technical guide providing in-depth spectroscopic and analytical data for Methyl 5-(tert-butoxycarbonylamino)nicotinate is now available for researchers, scientists, and professionals in drug development. This document offers a detailed characterization of the compound, crucial for its application in synthetic chemistry and pharmaceutical research.

Summary of Spectroscopic Data

The structural integrity and purity of this compound (CAS No. 168618-38-0), with the molecular formula C₁₂H₁₆N₂O₄, have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collated data provides a definitive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule through characteristic absorption bands.

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range for analysis.

Data Acquisition: Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for this compound follows a logical progression to ensure accurate structural elucidation and purity assessment.

An In-depth Technical Guide to the Solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 5-(tert-butoxycarbonylamino)nicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. In light of this, this document provides a detailed experimental protocol for determining the solubility of this compound using the well-established isothermal shake-flask method. Furthermore, a logical workflow for this procedure is presented visually. This guide is intended to equip researchers and drug development professionals with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and quality control.

Introduction

This compound is a derivative of nicotinic acid and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in multi-step syntheses. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and the development of suitable formulations.

Qualitative Solubility Profile

While quantitative data is scarce, the chemical structure of this compound—comprising a pyridine ring, a methyl ester, and a Boc-protected amine—suggests a degree of solubility in a range of organic solvents. Pyridine and its derivatives are generally miscible with most organic solvents.[1][2] The presence of the Boc group, a nonpolar moiety, may enhance solubility in less polar solvents, while the ester and pyridine nitrogen can interact with more polar solvents.

It is anticipated that this compound will exhibit solubility in common solvents such as:

-

Polar Aprotic Solvents: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol

-

Nonpolar/Slightly Polar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene

The precise extent of solubility in these solvents needs to be determined experimentally.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound has been identified in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., 25 | Shake-Flask | ||

| e.g., Acetone | e.g., 25 | Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | Shake-Flask | ||

| e.g., Toluene | e.g., 25 | Shake-Flask | ||

| e.g., Water | e.g., 25 | Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5][6]

4.1. Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4.3. Procedure

-

Preparation of Vials: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.

4.4. HPLC Analysis Method

A reversed-phase HPLC method is suitable for the quantification of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point for pyridine derivatives.[7][8][9] An isocratic or gradient elution can be developed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectrophotometry, likely around 260-280 nm).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination by Isothermal Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol for the isothermal shake-flask method coupled with HPLC analysis, researchers can generate accurate and reliable solubility data. This information is indispensable for the efficient development of synthetic processes and the formulation of drug products containing this important chemical intermediate.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Pyridine [chemeurope.com]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. helixchrom.com [helixchrom.com]

- 8. helixchrom.com [helixchrom.com]

- 9. benchchem.com [benchchem.com]

Methyl 5-(tert-butoxycarbonylamino)nicotinate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS No. 168618-38-0). The following protocols and recommendations are based on the general hazards associated with pyridine derivatives and compounds containing a tert-butoxycarbonyl (Boc) protecting group. It is imperative for all personnel to supplement this guide with a thorough, site-specific risk assessment before handling this chemical.

Hazard Identification and Classification

Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] Contact with strong acids can lead to its removal and the potential for uncontrolled reactions or the release of volatile byproducts.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties for similar compounds is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | Solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the recommended PPE based on the hazards of related pyridine compounds.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides chemical resistance against pyridine and its derivatives. |

| Eye and Face Protection | Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing. | Protects against splashes and fumes that can cause serious eye irritation. |

| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended. | Protects against skin contact, which can be toxic. Flame-retardant material is crucial due to the potential flammability of pyridine compounds. |

| Respiratory Protection | Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.

-

Keep containers tightly closed when not in use.[4]

-

Ground all equipment containing the material to prevent static discharge.[5]

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a tightly sealed, properly labeled container.

-

Store separately from strong oxidizing agents and acids.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Small Spills: Absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not mix with other incompatible waste streams.

Experimental Workflow and Safety Diagram

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

References

The Synthetic Gateway: Methyl 5-(tert-butoxycarbonylamino)nicotinate as a Scaffold for Potent Janus Kinase Inhibitors

For Immediate Release

A Deep Dive into the Synthetic Utility and Biological Potential of Methyl 5-(tert-butoxycarbonylamino)nicotinate Derivatives for Researchers, Scientists, and Drug Development Professionals.

This compound, a readily available chemical intermediate, is emerging as a valuable scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. While the compound itself does not exhibit significant biological activity, its strategic design as a protected aminonicotinic acid ester makes it a crucial building block for the synthesis of complex heterocyclic molecules with therapeutic potential. This technical guide explores the utility of this scaffold in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and myeloproliferative neoplasms.

From Building Block to Bioactive Agent: A Synthetic Overview

The primary utility of this compound lies in its protected amine functionality. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions. This allows for selective chemical modifications at other positions of the nicotinic acid ring system before revealing the amine for further reactions.

A key application of this scaffold is in the synthesis of substituted pyrimidine and pyridine-based kinase inhibitors. The 5-aminonicotinic acid core can be elaborated into more complex fused ring systems, such as the pyrido[2,3-d]pyrimidin-7-one scaffold, which is a common core structure for potent JAK inhibitors.

Janus Kinase (JAK) Inhibition: A Promising Therapeutic Target

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in the pathogenesis of various inflammatory and autoimmune disorders, as well as certain cancers. Consequently, the development of selective JAK inhibitors is an area of intense research in drug discovery.

Derivatives synthesized from the this compound scaffold have demonstrated potent inhibitory activity against various members of the JAK family.

Quantitative Analysis of JAK Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds derived from aminopyridine precursors against a panel of Janus kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 11e | JAK3 | 2.1 | [1] |

| CYT387 | JAK1 | Potent | [2] |

| JAK2 | Potent | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a key intermediate and the subsequent biological evaluation of inhibitory activity.

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Core

The synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure in many JAK inhibitors, can be achieved through a multi-step sequence starting from a 5-aminonicotinic acid derivative. A generalized synthetic workflow is depicted below. The initial Boc-protected aminonicotinate is first converted to a more complex intermediate which then undergoes cyclization to form the desired fused ring system.

Caption: Generalized synthetic workflow for the Pyrido[2,3-d]pyrimidin-7-one core.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of synthesized compounds against JAK family kinases is typically determined using an in vitro kinase assay. The following is a generalized protocol:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzyme (e.g., JAK3) and a suitable peptide substrate are prepared in assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., using ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context

The therapeutic effect of the synthesized JAK inhibitors is achieved by modulating the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. The inhibitors developed from the this compound scaffold block the ATP-binding site of the JAKs, thereby preventing the phosphorylation cascade.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of potent and selective JAK inhibitors. Its chemical properties allow for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of these enzymes. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-(tert-butoxycarbonylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives starting from Methyl 5-(tert-butoxycarbonylamino)nicotinate. This versatile building block offers multiple reaction sites for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and other functional molecules. The protocols outlined below cover key transformations of the amino and ester functionalities, as well as modifications of the pyridine ring.

I. Overview of Synthetic Strategies

This compound is a trifunctional molecule, possessing a Boc-protected amine, a methyl ester, and a pyridine ring. This structure allows for a range of derivatization strategies, which can be broadly categorized as:

-

Modification of the Amino Group: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the free amine, Methyl 5-aminonicotinate. This primary amine is a key nucleophile for a variety of subsequent reactions.

-

Direct Derivatization of the Boc-Protected Amine: Certain reactions, such as the formation of ureas, can proceed directly with the N-Boc protected starting material.

-

Modification of the Pyridine Ring: The amino group can be converted into a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a range of substituents. These new substituents, such as halogens, can then be used in cross-coupling reactions to form carbon-carbon bonds.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or directly converted to an amide, providing another avenue for derivatization.

-

Annulation Reactions: The functional groups on the pyridine ring can be utilized to construct fused heterocyclic systems, such as pyrazolopyridines.

Application Notes and Protocols for Boc Deprotection of Methyl 5-(tert-butoxycarbonylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from Methyl 5-(tert-butoxycarbonylamino)nicotinate to yield Methyl 5-aminonicotinate. The protocols described herein are based on established methodologies for Boc deprotection using acidic reagents, primarily Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of this compound is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The choice of deprotection protocol can significantly impact the yield and purity of the final product, Methyl 5-aminonicotinate. This document outlines two common and effective protocols for this transformation.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide.[1] The resulting amine is typically obtained as an acid salt, which can be neutralized during work-up to yield the free amine.

Key Considerations for this compound

The presence of a methyl ester group in the substrate, this compound, requires careful consideration during Boc deprotection. Strong acidic conditions and prolonged reaction times can lead to the hydrolysis of the ester functionality, resulting in the formation of the corresponding carboxylic acid as a byproduct. Therefore, monitoring the reaction progress closely and using the mildest effective conditions are crucial to maximize the yield of the desired product. For substrates with acid-labile groups, alternative milder deprotection methods may be considered.[1][3]

Data Summary

The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various aromatic amines using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). While specific data for this compound is not extensively reported, these examples provide a general guideline for expected outcomes.

| Reagent | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TFA | Aromatic Amine | Dichloromethane (DCM) | Room Temp | 2 h | ~60% | [4] |

| TFA | Aromatic Amine | Dichloromethane (DCM) | Room Temp | 18 h | 87% | [4] |

| 4M HCl in Dioxane | Aromatic Amine | Dioxane | Room Temp | 30 min | High | [5][6] |

| 6N HCl | Piperazine Derivative | Water/Ether | Not Specified | Not Specified | Not Specified | [7] |

| Oxalyl Chloride/MeOH | Aromatic Amine | Methanol | Room Temp | 1-4 h | >70% | [1][2] |

Experimental Protocols

Two primary protocols for the Boc deprotection of this compound are detailed below. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory settings and substrate purity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally effective method for Boc deprotection.[4]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration).

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted depending on the substrate's reactivity. For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used initially.[4]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ is evolved.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude Methyl 5-aminonicotinate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and can sometimes offer better selectivity.[5][6]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether or other suitable organic solvent for precipitation

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[5]

-

Work-up:

-

Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with a solvent like diethyl ether.

-

Alternatively, the reaction mixture can be concentrated under reduced pressure.

-

To obtain the free amine, dissolve the residue (or the filtered solid) in water and neutralize with a base such as saturated aqueous NaHCO₃ or sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude Methyl 5-aminonicotinate.

-

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow for Boc Deprotection

Caption: General workflow for the Boc deprotection of this compound.

Logical Relationship of Deprotection Methods

Caption: Common acidic methods for Boc deprotection.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. jgtps.com [jgtps.com]

Application Notes and Protocols for the Use of Methyl 5-(tert-butoxycarbonylamino)nicotinate in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a valuable building block for the incorporation of a 5-aminonicotinic acid moiety into peptide structures. This functionalized pyridine ring can introduce unique conformational constraints, serve as a scaffold for further chemical modifications, or act as a mimic of natural amino acid residues in peptidomimetic drug design. The presence of the Boc protecting group on the amino function allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). However, the electronic properties and potential steric hindrance of the pyridine ring may necessitate optimized coupling protocols to ensure high efficiency and purity of the final peptide. These application notes provide detailed protocols and considerations for the successful incorporation of this compound into peptide sequences.

Key Considerations for Peptide Coupling

The successful incorporation of this compound into a growing peptide chain depends on several factors:

-

Activation of the Carboxylic Acid: The carboxylic acid of the incoming Boc-protected amino acid must be activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

-

Coupling Reagents: The choice of coupling reagent is critical, especially for potentially challenging couplings. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), and onium salts (e.g., HBTU, HATU, PyBOP). Onium salt-based reagents are often preferred for their efficiency and lower risk of side reactions.[1]

-

Reaction Conditions: Factors such as solvent, temperature, and reaction time must be optimized to maximize coupling efficiency while minimizing side reactions like racemization.

-

Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction to ensure that all N-terminal amines have been acylated before proceeding to the next cycle. The Kaiser test is a common qualitative method for detecting free primary amines.[1]

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acid residues.

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization

This protocol outlines the essential steps for removing the N-terminal Boc protecting group and preparing the peptide-resin for the coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

10% (v/v) Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Isopropyl alcohol (IPA)

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[2]

-

Wash the resin thoroughly with DCM (3 x 1 min).

-

Wash the resin with IPA (2 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

Neutralization: Treat the resin with 10% DIPEA in DCM or DMF for 2 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[3]

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with DMF (3 x 1 min). The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound using HBTU/HOBt

This protocol utilizes the highly efficient HBTU/HOBt activating system, which is well-suited for many standard and challenging coupling reactions.

Materials:

-

Deprotected and neutralized peptide-resin

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution from step 1 to activate the amino acid. The solution should change color.

-

Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating free amines), continue agitating and re-test every 30 minutes. If the reaction is still incomplete after 4 hours, a second coupling may be necessary (see Troubleshooting).

-

Once the Kaiser test is negative, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: In Situ Neutralization Coupling Protocol

This protocol combines the neutralization and coupling steps, which can be advantageous for difficult sequences by minimizing the time the deprotected amine is free and potentially susceptible to side reactions.[1][3]

Materials:

-

Boc-deprotected peptide-resin (as the trifluoroacetate salt)

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Following TFA deprotection and washing as described in Protocol 1 (steps 1-5), swell the resin in DMF.

-

In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution from step 2 for activation.

-

Immediately add the activated amino acid solution to the peptide-resin (still as the TFA salt).

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress with the Kaiser test.

-

Upon completion, wash the resin as described in Protocol 2, step 6.

Data Presentation

The following table summarizes typical coupling conditions and expected outcomes for the incorporation of this compound. Actual yields and purities will vary depending on the specific peptide sequence and synthesis scale.

| Coupling Reagent | Activation Additive | Base | Solvent | Typical Reaction Time | Expected Coupling Efficiency |

| HBTU | HOBt | DIPEA | DMF | 1-2 hours | >98% |

| HATU | - | DIPEA | DMF | 1-2 hours | >99% |

| DIC | HOBt | - | DCM/DMF | 2-4 hours | 95-98% |

| PyBOP | - | DIPEA | DMF | 1.5-3 hours | >98% |

Troubleshooting